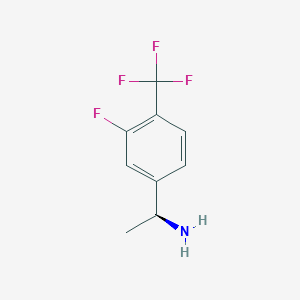

(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular weight of “(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine” is 207.17 . Its IUPAC name is (1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine . The InChI code is 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 .Physical And Chemical Properties Analysis

“this compound” is a solid or liquid compound . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Fluoroalkylation in Aqueous Media

The advancement of fluoroalkylation techniques, including trifluoroethylation and perfluoroalkylation, in aqueous media represents a significant step towards environmentally friendly chemical synthesis. Fluorinated functionalities are crucial in the design of new pharmaceuticals, agrochemicals, and materials due to their unique effects on molecular properties. This approach aligns with green chemistry principles, offering a path for the mild and efficient incorporation of fluorinated groups into target molecules using water as a solvent or reactant under benign conditions (Hai‐Xia Song et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and potential risks associated with these substances. Understanding the biodegradation pathways of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives is crucial for assessing the environmental impact of fluorinated compounds, including (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine. This knowledge helps in evaluating their persistence and informing safer chemical design (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Fluorine in Protein Design

The integration of fluorinated amino acids into proteins to enhance their stability and retain biological activity represents a novel application in protein engineering. Fluorination is a strategy to improve the resistance of proteins to chemical and thermal denaturation, opening avenues for the development of proteins with enhanced chemical and biological properties (B. Buer & E. Marsh, 2012).

Polytetrafluoroethylene (PTFE) Synthesis

The synthesis and characterization of PTFE highlight the industrial relevance of fluorinated polymers, which are chemically inert, hydrophobic, and exhibit excellent thermal stability. These properties make PTFE and its derivatives useful in various applications, from coatings and lubrication to medical devices. Research on PTFE synthesis provides insights into the controlled incorporation of fluorinated monomers into high-performance materials (G. Puts et al., 2019).

Environmental Impact of Fluorinated Compounds

Studies on the environmental fate, transport, and biodegradability of fluorinated compounds, including perfluorocarboxylates and sulfonates, contribute to understanding the risks associated with the persistence of these chemicals. Research aims to assess the sources, longevity, and degradation pathways of fluorinated substances in the environment, informing regulatory and remediation efforts to mitigate their impact (K. Prevedouros et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOIWTAAYYAMKP-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(3-methylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2726893.png)

![2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726895.png)

![methyl 4,5-dimethyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2726900.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2726903.png)

![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2726905.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2726908.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2726910.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2726911.png)